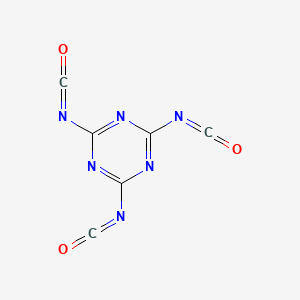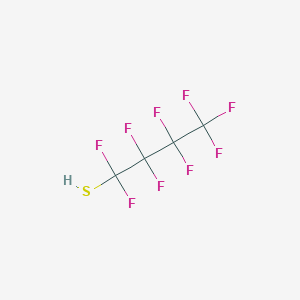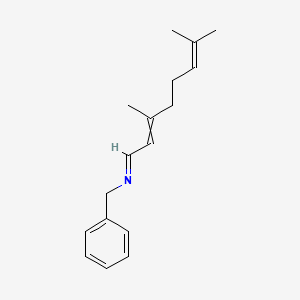![molecular formula C20H31NO2Si B14293496 Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate CAS No. 112447-71-9](/img/structure/B14293496.png)
Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate is a complex organic compound that features an indole core substituted with a tri(propan-2-yl)silyl group and an ethyl ester at the 4-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method to synthesize indole derivatives is through the Bartoli indole synthesis, which involves the reaction of nitroaromatics with vinyl Grignard reagents . The tri(propan-2-yl)silyl group can be introduced using tri(propan-2-yl)silyl trifluoromethanesulfonate as a silylating agent .
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process and reduce costs.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The indole core can be oxidized to form oxindole derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions can be facilitated by using strong nucleophiles or electrophiles, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole core can yield oxindole derivatives, while reduction of the ester group can produce the corresponding alcohol.
Applications De Recherche Scientifique
Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery.
Medicine: The compound could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate involves its interaction with molecular targets and pathways within biological systems. The indole core can interact with various enzymes and receptors, potentially modulating their activity. The tri(propan-2-yl)silyl group may influence the compound’s stability and reactivity, while the ethyl ester can affect its solubility and bioavailability .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl 1-[tri(propan-2-yl)silyl]-1H-pyrrole-4-carboxylate: Similar structure but with a pyrrole core instead of an indole.
Ethyl 1-[tri(propan-2-yl)silyl]-1H-benzimidazole-4-carboxylate: Contains a benzimidazole core.
Uniqueness
Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate is unique due to its specific combination of functional groups and the indole core, which is known for its biological activity.
Propriétés
Numéro CAS |
112447-71-9 |
|---|---|
Formule moléculaire |
C20H31NO2Si |
Poids moléculaire |
345.5 g/mol |
Nom IUPAC |
ethyl 1-tri(propan-2-yl)silylindole-4-carboxylate |
InChI |
InChI=1S/C20H31NO2Si/c1-8-23-20(22)18-10-9-11-19-17(18)12-13-21(19)24(14(2)3,15(4)5)16(6)7/h9-16H,8H2,1-7H3 |
Clé InChI |
QOVGGTUBOAZGIX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C=CN(C2=CC=C1)[Si](C(C)C)(C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-[4-(Diethylamino)phenyl]-N,N-diethyl-1,3,4-thiadiazol-2-amine](/img/structure/B14293417.png)
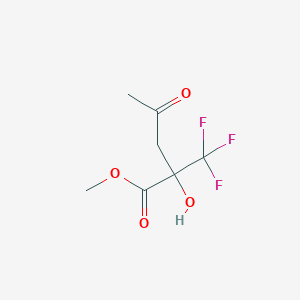
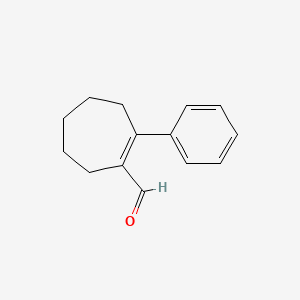
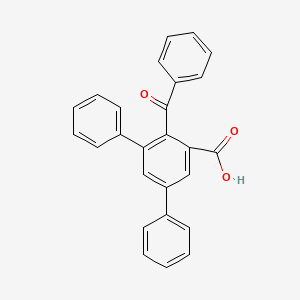
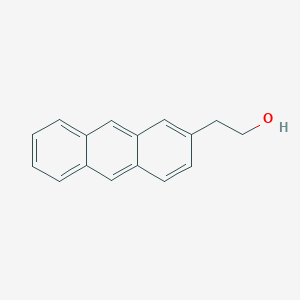
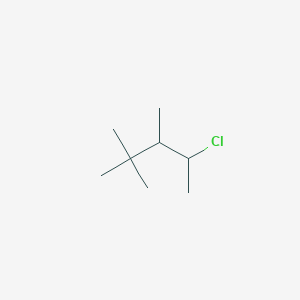
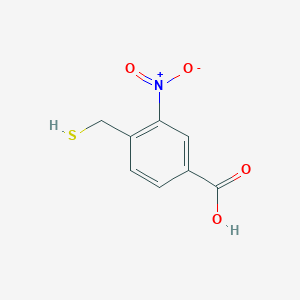
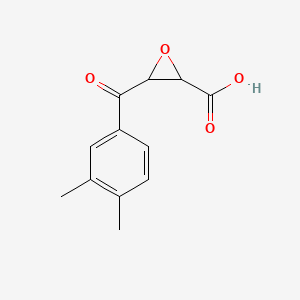
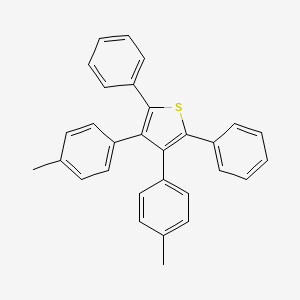
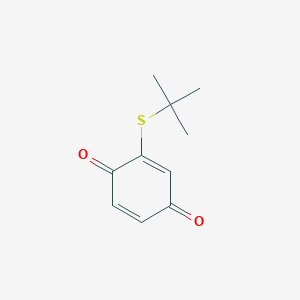
![(E)-1-[4-(Benzyloxy)-3-chlorophenyl]-2-phenyldiazene](/img/structure/B14293491.png)
